REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[C:8]([CH3:14])=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[Cl:1][CH2:2][C:3]([NH:10][C:9]1[CH:11]=[CH:12][CH:13]=[C:7]([F:6])[C:8]=1[CH3:14])=[O:4] |f:2.3|
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Name
|
|
Quantity
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38.4 mL
|
Type
|
reactant
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Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
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60 g
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Type
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reactant
|
Smiles
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FC=1C(=C(N)C=CC1)C
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Name
|
|
Quantity
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400 mL
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Some solid formed
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Type
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DISSOLUTION
|
Details
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then dissolved
|
Type
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CUSTOM
|
Details
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After 1 hour the mixture was evaporated
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Duration
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1 h
|
Type
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CUSTOM
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Details
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to removing the ethyl acetate) and
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing with water
|
Type
|
CUSTOM
|
Details
|
The resulting product was dried in vacuo (94.4 g, 98%)
|
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NC1=C(C(=CC=C1)F)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |